molecular formula C8H16ClNO3 B13524697 2-Amino-3-(oxan-3-yl)propanoicacidhydrochloride CAS No. 2839138-89-3

2-Amino-3-(oxan-3-yl)propanoicacidhydrochloride

Cat. No.: B13524697
CAS No.: 2839138-89-3
M. Wt: 209.67 g/mol
InChI Key: UALWQGOQBWFVRV-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of propanoic acid, featuring an amino group and an oxan-3-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride typically involves the reaction of oxan-3-yl derivatives with amino acids under controlled conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Scientific Research Applications

2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are conducted to elucidate these mechanisms and identify potential therapeutic targets .

Comparison with Similar Compounds

  • 2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
  • 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride

Comparison: Compared to its analogs, 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride exhibits unique properties due to the position of the oxan-3-yl groupStudies comparing these compounds help to highlight the distinct advantages and limitations of each .

Properties

CAS No.

2839138-89-3

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

2-amino-3-(oxan-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)4-6-2-1-3-12-5-6;/h6-7H,1-5,9H2,(H,10,11);1H

InChI Key

UALWQGOQBWFVRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC(C(=O)O)N.Cl

Origin of Product

United States

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